molecular formula C7H4HgO2 B11957824 3H-2,1-Benzoxamercurol-3-one CAS No. 5722-59-8

3H-2,1-Benzoxamercurol-3-one

Cat. No.: B11957824
CAS No.: 5722-59-8
M. Wt: 320.70 g/mol
InChI Key: JCGVOERJBIIKCF-UHFFFAOYSA-M
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Description

3H-2,1-Benzoxamercurol-3-one is a chemical compound with the molecular formula C7H4HgO2. It is known for its unique structure, which includes a benzoxazole ring fused with a mercurial group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-2,1-Benzoxamercurol-3-one typically involves the reaction of benzoxazole derivatives with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3H-2,1-Benzoxamercurol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds .

Scientific Research Applications

3H-2,1-Benzoxamercurol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 3H-2,1-Benzoxamercurol-3-one involves its interaction with molecular targets such as enzymes and receptors. The mercurial group plays a crucial role in binding to these targets, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-2,1-Benzoxamercurol-3-one is unique due to the presence of both the benzoxazole ring and the mercurial group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3H-2,1-Benzoxamercurol-3-one, with the chemical formula C7H4HgO2 and CAS number 5722-59-8, is a unique compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole ring fused with a mercurial group , contributing to its distinct properties. Its molecular weight is approximately 320.70 g/mol , and it possesses the following structural characteristics:

PropertyValue
Molecular Formula C7H4HgO2
Molecular Weight 320.70 g/mol
IUPAC Name 8-oxa-7-mercurabicyclo[4.3.0]nona-1,3,5-trien-9-one
InChI Key JCGVOERJBIIKCF-UHFFFAOYSA-M

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mercurial group facilitates binding to these targets, leading to modulation of biochemical pathways. This interaction can result in:

  • Inhibition of Enzyme Activity: The compound can inhibit certain enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes: It may interfere with cellular signaling mechanisms, affecting cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. For example:

  • Cell Line Studies: this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
  • Mechanistic Insights: The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Antimicrobial Activity:
    • A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Anticancer Research:
    • In a study featured in Cancer Research, researchers treated prostate cancer cells with varying concentrations of the compound. They observed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

CompoundStructure FeatureBiological Activity
This compoundBenzoxazole + MercurialAntimicrobial, Anticancer
Mercuric AcetateMercurial onlyLimited biological activity
Benzoxazole DerivativesBenzoxazole onlyVariable activity depending on substituents

Properties

CAS No.

5722-59-8

Molecular Formula

C7H4HgO2

Molecular Weight

320.70 g/mol

IUPAC Name

8-oxa-7-mercurabicyclo[4.3.0]nona-1,3,5-trien-9-one

InChI

InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h1-4H,(H,8,9);/q;+1/p-1

InChI Key

JCGVOERJBIIKCF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)O[Hg]2

Origin of Product

United States

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